molecular formula C18H18N2O3S B2492567 4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 15850-89-2

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2492567
CAS RN: 15850-89-2
M. Wt: 342.41
InChI Key: OBTZRESVWRNIBS-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 627381

Scientific Research Applications

Antimicrobial Activity

New pyridine derivatives were synthesized using 2-amino substituted benzothiazoles, exhibiting variable and modest activity against bacteria and fungi. The study established the structures of these compounds through elemental analysis and spectral studies. It emphasized the potential of these compounds in antimicrobial applications, offering a basis for further research in this domain (Patel, Agravat, & Shaikh, 2011).

Potential in Corrosion Inhibition

Benzothiazole derivatives were synthesized and evaluated for their corrosion inhibiting effect against steel in acidic environments. The study revealed that these derivatives exhibit higher stability and inhibition efficiency compared to previous benzothiazole inhibitors, indicating their potential as effective corrosion inhibitors for industrial applications (Hu et al., 2016).

Synthesis and Biological Evaluation for Antitumor Activity

Various benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. Compounds such as N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides showed significant cytotoxicity, highlighting their potential as antitumor agents. This provides a promising avenue for the development of new cancer therapies (Nam et al., 2010).

Future Directions

: “Seeking potent anti-tubercular agents: design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives.” RSC Advances, 2020, 10, 15004-15014. Link : ChemSpider. “4-Ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide.” Link

properties

IUPAC Name

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-22-13-7-5-12(6-8-13)17(21)20-18-19-15-10-9-14(23-4-2)11-16(15)24-18/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTZRESVWRNIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

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